2-(チオフェン-2-イル)アセトアルデヒド

概要

説明

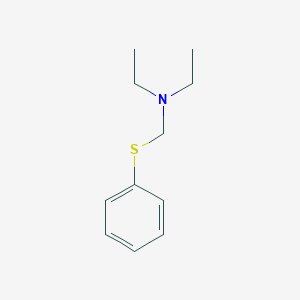

2-(Thiophen-2-yl)acetaldehyde is a chemical compound with the molecular formula C6H6OS . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-(Thiophen-2-yl)acetaldehyde, has been a topic of interest in recent scientific literature . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

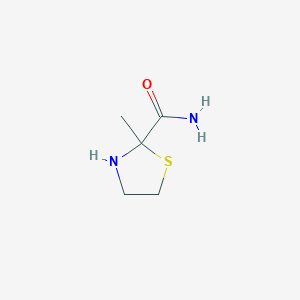

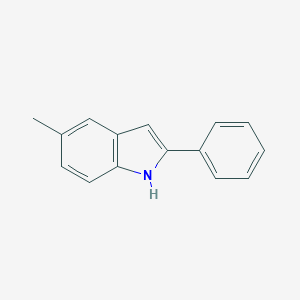

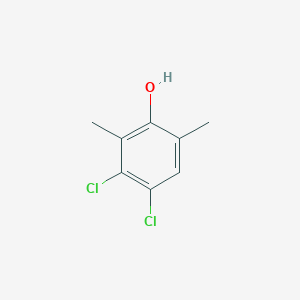

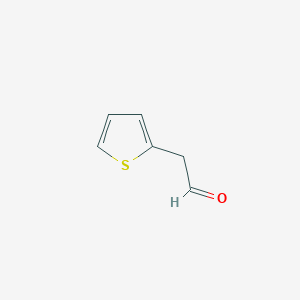

The molecular structure of 2-(Thiophen-2-yl)acetaldehyde consists of a thiophene ring attached to an acetaldehyde group . The InChI code for this compound is 1S/C6H6OS/c7-4-3-6-2-1-5-8-6/h1-2,4-5H,3H2 .Chemical Reactions Analysis

Thiophene derivatives, including 2-(Thiophen-2-yl)acetaldehyde, have been synthesized through various chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Physical And Chemical Properties Analysis

2-(Thiophen-2-yl)acetaldehyde has a molecular weight of 126.18 g/mol . The compound should be stored at a temperature of -70°C .科学的研究の応用

チオフェン誘導体の合成

“2-(チオフェン-2-イル)アセトアルデヒド”は、チオフェン誘導体の合成において重要な役割を果たす . これらの誘導体は、生物活性化合物としての可能性のために、ますます多くの科学者の注目を集めている . それらは、医薬品化学者によって、さまざまな生物学的効果を持つ高度な化合物を開発するために使用されている .

工業化学

“2-(チオフェン-2-イル)アセトアルデヒド”を使用して合成できるチオフェン誘導体は、工業化学で使用されている . それらの用途の1つは、腐食防止剤としての用途である .

材料科学

材料科学の分野では、チオフェンを介した分子は重要な役割を果たしている . それらは、有機半導体の発展に使用されている .

有機電界効果トランジスタ(OFET)

チオフェン誘導体は、有機電界効果トランジスタ(OFET)の製造に使用される . これらのトランジスタは、チャネルに有機半導体を使用する電界効果トランジスタの一種である。

有機発光ダイオード(OLED)

“2-(チオフェン-2-イル)アセトアルデヒド”とその誘導体は、有機発光ダイオード(OLED)の製造にも使用されている . OLEDは、テレビ画面、コンピューターモニター、スマートフォンや携帯ゲーム機などの携帯システムなど、さまざまなデバイスのデジタルディスプレイを作成するために使用されている。

薬理学的特性

Safety and Hazards

将来の方向性

Thiophene-based analogs, including 2-(Thiophen-2-yl)acetaldehyde, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the synthesis and applications of these compounds.

作用機序

Target of Action

It is known that thiophene derivatives, which include 2-(thiophen-2-yl)acetaldehyde, have a wide range of biological activities and can interact with various biological targets .

Mode of Action

It is known that thiophene derivatives can interact with biological targets in various ways, leading to different biological effects .

Biochemical Pathways

Thiophene derivatives are known to be involved in a variety of biochemical processes, suggesting that 2-(Thiophen-2-yl)acetaldehyde could potentially influence multiple pathways .

Result of Action

Thiophene derivatives are known to exhibit a variety of biological activities, suggesting that 2-(thiophen-2-yl)acetaldehyde could potentially have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Thiophen-2-yl)acetaldehyde . .

生化学分析

Biochemical Properties

It is known that thiophene derivatives, which include 2-(Thiophen-2-yl)acetaldehyde, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Cellular Effects

It is known that thiophene derivatives can exhibit various biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .

Molecular Mechanism

Thiophene derivatives are known to interact with various biomolecules, potentially influencing their function .

Temporal Effects in Laboratory Settings

特性

IUPAC Name |

2-thiophen-2-ylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c7-4-3-6-2-1-5-8-6/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGKLBDOZYMAEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424006 | |

| Record name | thienylethanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15022-15-8 | |

| Record name | thienylethanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(Thiophen-2-yl)acetaldehyde in the synthesis of heterocyclic compounds and what is the biological significance of these synthesized compounds?

A1: In the study by El-Sayed et al. [], 2-(Thiophen-2-yl)acetaldehyde oxime was used as a starting material for the synthesis of novel pteridine and pyrido[3,4-b]pyrazine derivatives. [] Specifically, it was condensed with either 4,5-diaminopyrimidine-6(1_H_)-one or 2,4-diamino-5-chloropyrimidine. This resulted in the formation of 6-(2-thienyl)-pteridine-4-one and 5-chloro-2-(2-thienyl)pyrido[3,4-b]pyrazine, respectively. [] These synthesized heterocyclic compounds were then evaluated for their antiviral activity against HIV-1 and HIV-2, as well as for their antibacterial and antifungal properties against various strains. [] This highlights the potential of using 2-(Thiophen-2-yl)acetaldehyde derivatives as building blocks for developing novel compounds with potential therapeutic applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。